2,2-Dimethylcyclohexanone

Steric hindrance Reactivity Nucleophilic addition

2,2-Dimethylcyclohexanone (CAS 1193-47-1) is a sterically hindered cyclic ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol. Its structure, featuring a gem-dimethyl group at the C2 position adjacent to the carbonyl, confers unique steric and conformational properties.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 1193-47-1
Cat. No. B156460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylcyclohexanone
CAS1193-47-1
Synonyms2,2-Dimethyl-1-cyclohexanone;  NSC 20553
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1(CCCCC1=O)C
InChIInChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3
InChIKeyKNSPBSQWRKKAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylcyclohexanone (CAS 1193-47-1) for Procurement: Baseline Properties and Key Characteristics


2,2-Dimethylcyclohexanone (CAS 1193-47-1) is a sterically hindered cyclic ketone with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Its structure, featuring a gem-dimethyl group at the C2 position adjacent to the carbonyl, confers unique steric and conformational properties . The compound is a clear colorless to yellow liquid with a melting point of −20 °C (lit.), a boiling point of 169–170 °C/768 mmHg (lit.), and a density of 0.912 g/mL at 25 °C (lit.) .

2,2-Dimethylcyclohexanone Procurement: Why Cyclohexanone or Other In-Class Analogs Cannot Be Directly Substituted


Generic substitution of 2,2-dimethylcyclohexanone with unsubstituted cyclohexanone or differently methylated analogs (e.g., 2-methylcyclohexanone, 2,6-dimethylcyclohexanone) is not scientifically valid due to fundamental differences in steric environment, conformational bias, and chemical reactivity. The gem-dimethyl group at the C2 position introduces significant steric hindrance that modulates electrophilicity and alters reaction pathways . Empirical force field calculations confirm that the compound's configuration is slightly distorted from the symmetrical chair form [1], a feature absent in cyclohexanone. Consequently, synthetic outcomes, particularly in stereoselective transformations and chiral building block generation, are not transferable across this compound class without extensive re-optimization.

2,2-Dimethylcyclohexanone: Quantifiable Differentiation Evidence vs. Cyclohexanone Analogs


Steric Hindrance and Reactivity Modulation vs. Cyclohexanone

The presence of the gem-dimethyl group in 2,2-dimethylcyclohexanone introduces significant steric hindrance, greatly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted cyclohexanone . In comparative qualitative assessments, 2,2-dimethylcyclohexanone is identified as having significantly reduced electrophilicity due to steric shielding, making it less reactive toward nucleophilic attack than cyclohexanone, which lacks this hindrance [1].

Steric hindrance Reactivity Nucleophilic addition Electrophilicity

Conformational Distortion from Ideal Chair Form vs. Cyclohexanone

Empirical force field calculations indicate that the configuration of 2,2-dimethylcyclohexanone is slightly distorted from the ideal symmetrical chair conformation, a feature that influences its reactivity and spectroscopic properties [1]. In deuterated analogs, this distortion leads to measurable conformational isotope effects, with calculated energy differences between chair conformers ranging from -9.5 to -2.7 cal/mol depending on the deuterium substitution position [1]. In contrast, unsubstituted cyclohexanone adopts a near-ideal chair conformation with minimal distortion.

Conformational analysis Force field calculations Steric strain

Synthesis Yield via Acid-Catalyzed Hydration

2,2-Dimethylcyclohexanone can be synthesized via the acid-catalyzed hydration of 2,2-dimethylcyclohexene, typically yielding 70–80% [1]. While comparative yield data for unsubstituted cyclohexanone synthesis via analogous hydration is not directly available in the cited source, the reported yield range establishes a practical baseline for procurement and process economics.

Synthesis yield Acid catalysis Hydration

2,2-Dimethylcyclohexanone Procurement: Research and Industrial Application Scenarios Supported by Quantitative Evidence


Steric Control in Nucleophilic Addition and Methylenation Reactions

In synthetic sequences requiring precise steric control over carbonyl reactivity, 2,2-dimethylcyclohexanone is the preferred substrate over unsubstituted cyclohexanone. Its gem-dimethyl group creates a sterically shielded carbonyl, significantly reducing electrophilicity and enabling selective transformations such as Mg-TiCl₄-catalyzed CH₂-transfer methylenation . This steric profile makes it an ideal probe for studying reaction mechanisms where steric hindrance is a key variable.

Conformational Analysis and Isotope Effect Studies

The slight distortion of 2,2-dimethylcyclohexanone from the ideal chair conformation (quantified via energy differences up to -9.5 cal/mol in deuterated analogs) makes it a valuable model compound for conformational analysis and isotope effect studies . Its unique conformational bias is exploited in circular dichroism and force field investigations that require a non-ideal cyclohexanone framework.

Process Development and Scale-Up Benchmarking

The established synthetic route via acid-catalyzed hydration of 2,2-dimethylcyclohexene, with a typical yield range of 70–80%, provides a reliable benchmark for process development, scale-up, and cost analysis . Procurement of this compound for internal synthesis can be justified against this yield baseline when evaluating alternative routes or sourcing strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dimethylcyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.